N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine
Overview
Description
N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol . This compound features a benzofuran moiety, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential in the development of antiviral, antitumor, and antibacterial agents.
Biological Studies: It is used in studies involving cell growth inhibition and cytotoxicity against various cancer cell lines.
Industrial Applications: The compound is utilized in the synthesis of other benzofuran derivatives with potential therapeutic applications.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological activities . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which play a crucial role in the body’s immune response.
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets to exert their effects . For example, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which could potentially reduce inflammation.
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which are part of the body’s immune response.
Result of Action
Benzofuran derivatives have been shown to have various biological activities . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which could potentially reduce inflammation.
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, the future directions of “N’-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine” could be in the development of promising compounds with target therapy potentials and little side effects .
Preparation Methods
The synthesis of N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine involves several steps. One common method includes the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF) solvent . The reaction conditions are optimized to achieve high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
N’-[1-(1-Benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as copper chloride, and bases like DBU . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
N’-[1-(1-Benzof
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-N',N'-diethylethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-18(5-2)11-10-17-13(3)16-12-14-8-6-7-9-15(14)19-16/h6-9,12-13,17H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIHYCFPOYUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)C1=CC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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